3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds, which are then subjected to further reactions to yield the final product. Common synthetic routes may involve condensation reactions, cyclization, and functional group modifications under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[4-Dimethylamino-6-(4-methyl-2-oxo-2H-chromen-7-yloxy)-[1,3,5]triazin-2-ylamino]-phenyl}-2-phenyl-5-(4-pyridin-2-yl-piperazin-1-ylmethyl)-thiazolidin-4-one
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
What sets 3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C21H23N5O3 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazine-1-carbonyl]chromen-2-one |
InChI |
InChI=1S/C21H23N5O3/c1-3-22-18-12-14(2)23-21(24-18)26-10-8-25(9-11-26)19(27)16-13-15-6-4-5-7-17(15)29-20(16)28/h4-7,12-13H,3,8-11H2,1-2H3,(H,22,23,24) |
InChI Key |
BTSLKRRJPHXNIK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.